molecular formula C7H8ClNS B1603793 2-Chloro-5-[(methylthio)methyl]pyridine CAS No. 1021870-94-9

2-Chloro-5-[(methylthio)methyl]pyridine

Cat. No.: B1603793
CAS No.: 1021870-94-9
M. Wt: 173.66 g/mol
InChI Key: BAADUTXORNOKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(methylthio)methyl]pyridine is an organic compound with the molecular formula C7H8ClNS. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a methylthio group at the fifth position. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine typically involves the chlorination of 2-Chloro-5-methylpyridine in the presence of a catalyst. The process begins by adding 2-Chloro-5-methylpyridine and a solvent into a reaction vessel, followed by the addition of a catalyst. The mixture is then refluxed while chlorine gas is passed through the solution .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar method but is optimized for larger quantities. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[(methylthio)methyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products:

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.

    Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

2-Chloro-5-[(methylthio)methyl]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methylthio group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-5-(methylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAADUTXORNOKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609334
Record name 2-Chloro-5-[(methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021870-94-9
Record name 2-Chloro-5-[(methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloromethyl-2-chloropyridine (8.1 g, 50 mmol) in ethanol (50 mL) was added to a suspension of sodium thiomethoxide solid (4.2 g, 60 mmol) in 100 mL ethanol under stirring. An exothermic reaction was observed during the addition and the mixture was then stirred at room temperature overnight. The solvent ethanol was removed under reduced pressure and the residue was re-dissolved in ether-EtOAc solvent and mixed with brine. The two phases were separated and the organic layer was dried over anhydrous Na2SO4, filtered, concentrated and purified by eluting through a silica gel plug with 40% EtOAc in hexane to give 8.14 g of 2-chloro-5-[(methylthio)methyl]pyridine (A) as a colorless oil in 94% yield. The product was analytically pure and directly used for the next step reaction. 1H NMR (300 MHz, CDCl3) δ 8.28 (dd, 1H), 7.65 (dd, 1H), 7.30 (d, 1H), 3.63 (s, 2H), 2.00 (s, 3H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 6
2-Chloro-5-[(methylthio)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.